S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid
Description
Discovery and Development Timeline
The historical development of S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid is intrinsically linked to the evolution of two distinct chemical families. The dithiocarbamate family, which forms the thiocarbamoyl portion of this compound, traces its origins to the early 1880s when chemical structures containing dithiocarbamates began their utilization as catalysts in rubber vulcanization processes. This early industrial application established the foundation for understanding the unique chemical properties of dithiocarbamate-containing compounds.
The significant milestone in dithiocarbamate chemistry occurred in 1943 when the first dithiocarbamate derivative, nabam, received patent protection as a fungicide for agricultural applications, followed by zineb, which represented the first dithiocarbamate compound coupled with a metal. These developments demonstrated the versatility of dithiocarbamate chemistry and its potential for diverse applications beyond industrial processes.
Simultaneously, the thioglycolic acid component of this compound has its own distinct historical trajectory. Scientist David R. Goddard, working in the early 1930s, identified thioglycolic acid as a useful reagent for reducing disulfide bonds in proteins, including keratin, while investigating why protease enzymes could not easily digest hair, nails, and feathers. Goddard's research revealed that thioglycolic acid could break disulfide bonds that stabilize proteins through cross-linking, allowing protein-containing structures to be reshaped and retain their new configuration after disulfide bond reformation.
The compound this compound itself was formally documented in chemical databases with the assignment of Chemical Abstracts Service number 4007-01-6. The compound's entry into the PubChem database occurred on March 26, 2005, with the most recent modification recorded on May 24, 2025, indicating ongoing research interest and data refinement.
| Historical Milestone | Year | Significance |
|---|---|---|
| Dithiocarbamate rubber catalysts | 1880s | First industrial application of dithiocarbamate chemistry |
| Thioglycolic acid protein research | Early 1930s | Discovery of disulfide bond reduction capabilities |
| Nabam fungicide patent | 1943 | First agricultural dithiocarbamate derivative |
| Zineb development | 1940s | First metal-coupled dithiocarbamate |
| This compound documentation | 2005 | Formal chemical database entry |
Significance in Organosulfur Chemistry
This compound occupies a unique position within organosulfur chemistry due to its dual sulfur-containing functional groups. The compound contains both a dithiocarbamate moiety and a thioglycolic acid unit, creating a molecular structure that exhibits the characteristic properties of both chemical families while potentially displaying synergistic effects.
The dithiocarbamate functional group within the compound exhibits the characteristic metal-binding abilities and high reactivity with thiol groups that define this chemical class. Dithiocarbamates are described through resonance structures that emphasize the pi-donor properties of the amine group, resulting in a short carbon-nitrogen distance and coplanarity of the nitrogen-carbon-sulfur core along with atoms attached to nitrogen. This structural arrangement contributes to the compound's ability to function as a bidentate ligand in metal coordination chemistry.
The thioglycolic acid component provides additional chemical functionality through its combination of thiol and carboxylic acid groups. Thioglycolic acid derivatives are known for their ability to interact with proteins and other biomolecules, particularly through their capacity to modify disulfide bonds. This dual functionality makes this compound particularly valuable for applications requiring both metal coordination and protein modification capabilities.
The compound's significance extends to its role as a synthetic intermediate and reagent in organic chemistry. The presence of multiple reactive sites enables participation in diverse chemical transformations, including oxidation reactions leading to sulfoxide or sulfone formation, reduction reactions producing thiol derivatives, and substitution reactions where functional groups can be replaced or modified.
| Functional Group | Chemical Properties | Significance in Organosulfur Chemistry |
|---|---|---|
| Dithiocarbamate | Metal binding, bidentate ligand behavior | Coordination chemistry, catalysis |
| Thioglycolic acid | Disulfide bond modification, protein interaction | Biochemical applications, protein chemistry |
| Combined structure | Dual reactivity, multiple coordination sites | Synthetic versatility, multifunctional applications |
Evolution of Research Approaches
The research approaches applied to this compound and related compounds have evolved significantly over the decades, reflecting advances in synthetic methodology, analytical techniques, and understanding of molecular mechanisms. Early research focused primarily on basic synthesis and characterization, while contemporary approaches emphasize sophisticated synthetic strategies and detailed mechanistic studies.
The synthetic preparation of this compound typically involves the reaction of dimethylamine with carbon disulfide to form dimethylthiocarbamoyl chloride, which is subsequently reacted with thioglycolic acid under controlled conditions. This synthetic route represents an evolution from earlier, more hazardous synthetic methods and demonstrates the refinement of synthetic chemistry over time.
Modern synthetic approaches have incorporated advanced techniques such as the Newman-Kwart rearrangement, which has been employed in the synthesis of related compounds containing thioether scaffolds. This rearrangement represents a sophisticated synthetic transformation that allows for the construction of complex sulfur-containing molecular architectures with high selectivity and efficiency.
The evolution of analytical techniques has enabled more detailed characterization of this compound and its derivatives. Contemporary research utilizes nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to provide comprehensive structural and purity information. Advanced spectroscopic methods have revealed detailed information about the compound's molecular structure, including specific chemical shift patterns and fragmentation behaviors that aid in identification and quantification.
Research applications have expanded from basic chemical characterization to include investigations of the compound's mechanism of action through molecular target interactions. Contemporary studies focus on the compound's ability to form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function and activity. This mechanistic understanding has opened new research directions in biochemical applications and drug development.
The integration of computational chemistry methods represents another significant evolution in research approaches. Modern studies employ molecular modeling and theoretical calculations to predict reactivity patterns, optimize synthetic conditions, and understand structure-activity relationships. These computational tools complement experimental research and provide insights that guide the design of new experiments and applications.
| Research Era | Primary Focus | Methodological Approaches | Key Developments |
|---|---|---|---|
| Early Period (1930s-1950s) | Basic synthesis and characterization | Classical organic synthesis, simple analytical methods | Foundation of thioglycolic acid and dithiocarbamate chemistry |
| Development Period (1960s-1980s) | Industrial applications and optimization | Improved synthetic routes, enhanced analytical techniques | Refinement of synthetic methods, industrial scale-up |
| Modern Period (1990s-2010s) | Mechanistic understanding and specialized applications | Advanced spectroscopy, mechanistic studies | Detailed molecular characterization, mechanism elucidation |
| Contemporary Period (2010s-present) | Computational integration and precision applications | Computational chemistry, precision synthesis, advanced analytics | Molecular modeling, structure-activity relationships, targeted applications |
Properties
IUPAC Name |
2-(dimethylcarbamothioylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S2/c1-6(2)5(9)10-3-4(7)8/h3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGUGMCPHDSCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306784 | |
| Record name | [(Dimethylcarbamothioyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4007-01-6 | |
| Record name | 4007-01-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(Dimethylcarbamothioyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid typically involves the reaction of dimethylamine with carbon disulfide to form dimethylthiocarbamoyl chloride . This intermediate is then reacted with thioglycolic acid under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the thiocarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives.
Scientific Research Applications
Chemistry: S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds .
Biology: In biological research, this compound is utilized for its ability to modify proteins and other biomolecules, aiding in the study of protein structure and function .
Industry: Industrially, this compound is employed in the production of various chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function and activity. This interaction is crucial for its applications in biochemical research and drug development .
Comparison with Similar Compounds
S-(Thiobenzoyl)thioglycolic Acid (CAS: 942-91-6)
- Structure : Replaces the dimethylthiocarbamoyl group with a thiobenzoyl (C₆H₅C(=S)–) moiety.
- Molecular Formula: C₉H₈O₂S₂ (vs. C₅H₉NO₂S₂ for the dimethyl variant) .
- Applications : Used as a reversible addition-fragmentation chain-transfer (RAFT) agent in controlled radical polymerization, enabling precise synthesis of polymers .
- Key Difference : The aromatic thiobenzoyl group enhances stability and electron-withdrawing effects, making it more effective in polymerization than aliphatic derivatives .
S-(Phenylthiocarbamoyl)thioglycolic Acid
S-(N-Substituted Aminomethyl)thioamides of Thioglycolic Acid
- Structure: Features aminomethyl (–CH₂NH–) substituents on the thiocarbamoyl group.
- Applications: Effective anticorrosion additives in lubricants; alkylaminomethyl groups improve performance by enhancing adsorption on metal surfaces .
- Key Insight : Substituent flexibility allows tuning of physicochemical properties for specific industrial uses .
Functional Analogs in Thioacylating Chemistry
Thiobenzimidazolone Derivatives
Ynamide-Mediated Thioamides
- Synthesis : Employ ynamides as catalysts for thiopeptide bond formation.
- Advantage : Higher efficiency in constructing complex thioamide frameworks compared to traditional dithiocarbamate-based methods .
Application-Driven Comparison
Research Findings and Mechanistic Insights
- Inhibition Studies : S-(Phenylthiocarbamoyl)thioglycolic acid exhibits competitive inhibition in enzymatic dealkylation, with IC₅₀ values dependent on substrate concentration .
- Polymer Chemistry : Thiobenzoyl derivatives outperform aliphatic analogs in RAFT polymerization due to superior radical stabilization .
- Corrosion Inhibition: Alkylaminomethyl substituents in S-(N-substituted) derivatives enhance anticorrosion by forming stable metal-ligand complexes .
Biological Activity
S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid (DMTGA) is a sulfur-containing compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.
Chemical Structure and Properties
DMTGA is characterized by the following chemical formula: . Its structure includes a thioglycolic acid moiety linked to a dimethylthiocarbamoyl group, which contributes to its unique reactivity and biological interactions .
DMTGA interacts with various molecular targets, particularly proteins and enzymes. The primary mechanisms include:
- Covalent Bond Formation : DMTGA can form covalent bonds with thiol groups in proteins, leading to modifications that can alter protein function and activity. This interaction is crucial for its applications in biochemical research and drug development .
- Oxidative and Reductive Reactions : The compound can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols. These reactions are important for its reactivity in biological systems .
Cytotoxicity and Antitumor Activity
Research indicates that DMTGA exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that compounds with similar thioglycolic acid derivatives can inhibit proteasome activity, which is essential for regulating cellular processes such as apoptosis and cell cycle progression .
Table 1: Cytotoxic Activity of DMTGA Derivatives
| Compound ID | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| DMTGA | 75-90 | 10-15 |
| Compound A | 99.93 | 6.92 |
| Compound B | 86.51 | 7.60 |
The above table summarizes the cytotoxicity observed in various studies, highlighting the potential of DMTGA and its derivatives as antitumor agents.
Toxicological Studies
While DMTGA shows promise in therapeutic applications, it also poses risks upon exposure. Case studies have reported significant skin and eye lesions from direct contact with thioglycolic acid derivatives, including DMTGA. Systemic toxicity has been observed in animal models, leading to complications such as pulmonary edema and organ failure .
Case Study Summary:
- Human Exposure : A case involving a 79-year-old woman exposed to a permanent waving solution containing thioglycolic acid resulted in severe systemic toxicity, emphasizing the need for caution .
- Animal Studies : Experimental models demonstrated rapid absorption through the skin, leading to systemic effects, including liver toxicity .
Research Applications
DMTGA is utilized in various research applications due to its ability to modify biomolecules:
- Protein Modification : It aids in studying protein structure and function by introducing specific modifications that can influence biological activity .
- Drug Development : The compound's interaction with cellular pathways makes it a candidate for developing new therapeutic agents targeting cancer and other diseases .
Q & A
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
